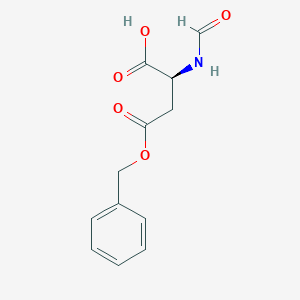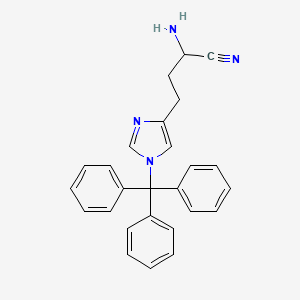![molecular formula C18H28O2 B13793689 5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane CAS No. 61683-77-0](/img/structure/B13793689.png)
5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is a complex organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features multiple alkyl groups and a phenyl group, making it a subject of interest in various chemical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” typically involves multi-step organic reactions. One common method includes:
Formation of the dioxane ring: This can be achieved through the cyclization of appropriate diols or hydroxy ethers under acidic or basic conditions.
Introduction of alkyl groups: Alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Attachment of the phenyl group: This can be done via Friedel-Crafts alkylation using an appropriate phenyl derivative and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of the phenyl group can lead to cyclohexyl derivatives.
Substitution: Halogenation or nitration can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in drug design and development due to its complex structure.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
作用機序
The compound exerts its effects through interactions with various molecular targets. The dioxane ring can participate in hydrogen bonding and van der Waals interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s behavior in biological systems and its efficacy in catalysis.
類似化合物との比較
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with fewer alkyl groups.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with different alkyl substitutions.
Uniqueness
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other dioxanes.
特性
CAS番号 |
61683-77-0 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC名 |
5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H28O2/c1-12(2)14-7-9-15(10-8-14)17-19-11-18(5,6)16(20-17)13(3)4/h7-10,12-13,16-17H,11H2,1-6H3 |
InChIキー |
JLPFDSHXIBDIFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C(COC(O1)C2=CC=C(C=C2)C(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



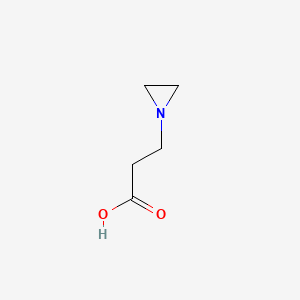
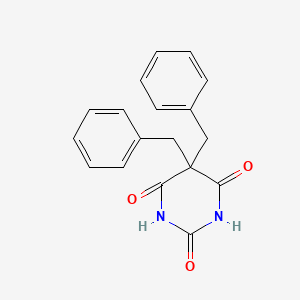


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)

![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
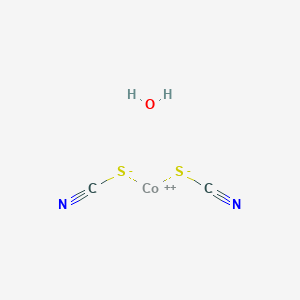
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)

